molecular formula C13H8Cl2N4O B14378874 2-Azido-3,5-dichloro-N-phenylbenzamide CAS No. 88279-12-3

2-Azido-3,5-dichloro-N-phenylbenzamide

Cat. No.: B14378874
CAS No.: 88279-12-3
M. Wt: 307.13 g/mol
InChI Key: APJCSFOBLFVDHM-UHFFFAOYSA-N
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Description

2-Azido-3,5-dichloro-N-phenylbenzamide is a benzamide derivative characterized by an azido group at position 2, chlorine atoms at positions 3 and 5 on the benzene ring, and an N-phenyl substituent.

Properties

CAS No.

88279-12-3

Molecular Formula

C13H8Cl2N4O

Molecular Weight

307.13 g/mol

IUPAC Name

2-azido-3,5-dichloro-N-phenylbenzamide

InChI

InChI=1S/C13H8Cl2N4O/c14-8-6-10(12(18-19-16)11(15)7-8)13(20)17-9-4-2-1-3-5-9/h1-7H,(H,17,20)

InChI Key

APJCSFOBLFVDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3,5-dichloro-N-phenylbenzamide typically involves the reaction of 3,5-dichloroaniline with benzoyl chloride to form 3,5-dichloro-N-phenylbenzamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of 2-Azido-3,5-dichloro-N-phenylbenzamide .

Industrial Production Methods

While specific industrial production methods for 2-Azido-3,5-dichloro-N-phenylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3,5-dichloro-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF for azido substitution.

    Reduction: Hydrogen gas with a palladium catalyst for azido reduction.

    Oxidation: Various oxidizing agents, depending on the desired product.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-amino-3,5-dichloro-N-phenylbenzamide.

    Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

2-Azido-3,5-dichloro-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Azido-3,5-dichloro-N-phenylbenzamide involves its interaction with molecular targets through its azido and dichloro groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can enhance the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted N-Phenylbenzamides

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :
    • Substituents : 2,3-Dichlorophenyl and 4-ethoxymethoxy groups.
    • Key Differences : The target compound features 3,5-dichloro and 2-azido groups, while etobenzanid has 2,3-dichloro and ethoxymethoxy substituents.
    • Implications : The 3,5-dichloro configuration in the target compound may offer greater symmetry and altered steric effects compared to etobenzanid’s 2,3-dichloro arrangement. The azide group’s reactivity contrasts with etobenzanid’s ether functionality, which is more stable but less reactive .

Azido-Containing Heterocycles

  • 2-Azido-3,4,6-trichloro-5-cyanopyridine (): Core Structure: Pyridine ring vs. benzamide. Substituents: Azido, trichloro, and cyano groups. Reactivity: The pyridine derivative undergoes photolysis to form reactive nitrene intermediates. The target compound’s benzamide core, with electron-withdrawing chlorine and carbonyl groups, may stabilize the azide, delaying photolytic decomposition compared to the pyridine analog .

Heterocycles with Chloro/Cyano Substituents ()

  • Compounds 11a and 11b (Thiazolo-pyrimidine derivatives): Substituents: Methylfuranyl, cyano, and aromatic aldehydes. Key Contrasts: The target compound’s azide and dichloro groups differ from the cyano and methyl substituents in these heterocycles. Cyano groups are less reactive than azides but participate in nucleophilic additions, whereas azides enable cycloaddition reactions.

Table 1: Comparative Properties of Selected Compounds

Compound Name Core Structure Substituents Molecular Weight* Functional Groups Reactivity/Applications
2-Azido-3,5-dichloro-N-phenylbenzamide Benzamide 2-Azido, 3,5-dichloro, N-phenyl 321.58 Azide, Chloro, Amide Photolysis, click chemistry
Etobenzanid Benzamide 2,3-Dichloro, 4-ethoxymethoxy 354.19 Chloro, Ether, Amide Pesticide
2-Azido-3,4,6-trichloro-5-cyanopyridine Pyridine Azido, Trichloro, Cyano 270.39 Azide, Chloro, Cyano Photolytic nitrene generation
Compound 11a () Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 386.00 Cyano, Carbonyl Synthetic intermediate

*Calculated based on molecular formulas where necessary.

Research Findings and Implications

  • Substituent Effects : The 3,5-dichloro configuration enhances symmetry and may improve crystallinity compared to 2,3-dichloro analogs, aiding structural characterization via techniques like SHELXL .

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